molecular formula C19H13F B15290130 1-Fluoro-4-methylchrysene CAS No. 61738-08-7

1-Fluoro-4-methylchrysene

Cat. No.: B15290130
CAS No.: 61738-08-7
M. Wt: 260.3 g/mol
InChI Key: XNAKJMFAMGFTJW-UHFFFAOYSA-N
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Description

1-Fluoro-4-methylchrysene is a fluorinated polycyclic aromatic hydrocarbon It is a derivative of chrysene, where a fluorine atom is substituted at the first position and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-4-methylchrysene can be synthesized through various methods. One common approach involves the fluorination of 4-methylchrysene using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like n-butyllithium . The reaction typically proceeds under mild conditions, yielding the desired fluorinated product.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-methylchrysene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluoro-substituted quinones.

    Reduction: Reduction reactions can convert it to fluoro-substituted dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce other functional groups at different positions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products:

    Oxidation: Fluoro-substituted quinones.

    Reduction: Fluoro-substituted dihydro derivatives.

    Substitution: Various fluoro-substituted aromatic compounds.

Scientific Research Applications

1-Fluoro-4-methylchrysene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-fluoro-4-methylchrysene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom’s presence can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 1-Fluoro-2-methylchrysene
  • 1-Fluoro-3-methylchrysene
  • 1-Fluoro-5-methylchrysene

Comparison: 1-Fluoro-4-methylchrysene is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

CAS No.

61738-08-7

Molecular Formula

C19H13F

Molecular Weight

260.3 g/mol

IUPAC Name

1-fluoro-4-methylchrysene

InChI

InChI=1S/C19H13F/c1-12-6-11-18(20)17-10-9-15-14-5-3-2-4-13(14)7-8-16(15)19(12)17/h2-11H,1H3

InChI Key

XNAKJMFAMGFTJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C=CC2=C(C=C1)F)C4=CC=CC=C4C=C3

Origin of Product

United States

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